![molecular formula C7H7ClFNO B13144406 2-(Aminomethyl)-4-chloro-6-fluorophenol](/img/structure/B13144406.png)
2-(Aminomethyl)-4-chloro-6-fluorophenol
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Overview
Description
2-(Aminomethyl)-4-chloro-6-fluorophenol is an organic compound characterized by the presence of an aminomethyl group, a chloro group, and a fluoro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorophenol, is reacted with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(Aminomethyl)-4-chloro-6-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chloro and fluoro groups, resulting in different chemical properties and reactivity.
4-Chloro-2-fluorophenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-(Aminomethyl)-4-chlorophenol: Lacks the fluoro group, which can influence its chemical reactivity and interactions.
Uniqueness
2-(Aminomethyl)-4-chloro-6-fluorophenol is unique due to the presence of all three functional groups (aminomethyl, chloro, and fluoro) on the phenol ring
Biological Activity
2-(Aminomethyl)-4-chloro-6-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8ClFNO
- Molecular Weight : 177.60 g/mol
This compound features a phenolic structure with an amino group and halogen substituents, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and halogen groups enhances its binding affinity, potentially leading to inhibitory effects on certain biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by mimicking natural substrates or binding to active sites, disrupting critical metabolic processes.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens, suggesting a role in combating infections.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on recent studies:
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 μg/mL. This suggests its potential use as an antimicrobial agent in clinical settings .
- Enzymatic Inhibition Studies : Research highlighted the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The IC50 value was determined to be around 5 μM, indicating moderate potency compared to standard COX inhibitors .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human lung fibroblasts showed that while the compound had some cytotoxic effects, it was relatively safe at lower concentrations (IC50 > 100 μg/mL), suggesting a favorable therapeutic window for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and bioavailability, which can improve binding interactions with target proteins.
- Amino Group Positioning : Variations in the positioning of the amino group have been studied to optimize enzyme inhibition and antimicrobial activity.
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-6-fluorophenol |
InChI |
InChI=1S/C7H7ClFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
GGGZBWUPZBXYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)Cl |
Origin of Product |
United States |
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